1-[(4-Methyl-1,2,3-thiadiazol-5-yl)methyl]cyclopropane-1-carbaldehyde
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Overview
Description
1-[(4-Methyl-1,2,3-thiadiazol-5-yl)methyl]cyclopropane-1-carbaldehyde is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a cyclopropane ring attached to a carbaldehyde group and a thiadiazole ring substituted with a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Methyl-1,2,3-thiadiazol-5-yl)methyl]cyclopropane-1-carbaldehyde typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-methyl-1,2,3-thiadiazole-5-carbaldehyde with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Methyl-1,2,3-thiadiazol-5-yl)methyl]cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiadiazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, or organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: 1-[(4-Methyl-1,2,3-thiadiazol-5-yl)methyl]cyclopropane-1-carboxylic acid.
Reduction: 1-[(4-Methyl-1,2,3-thiadiazol-5-yl)methyl]cyclopropane-1-methanol.
Substitution: Various substituted thiadiazole derivatives depending on the reagents used.
Scientific Research Applications
1-[(4-Methyl-1,2,3-thiadiazol-5-yl)methyl]cyclopropane-1-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and as a building block for complex organic molecules.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[(4-Methyl-1,2,3-thiadiazol-5-yl)methyl]cyclopropane-1-carbaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Thiadiazole derivatives are known to interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The compound may exert its effects through the formation of reactive intermediates or by binding to specific sites on target molecules .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring structure and may have similar biological activities.
Cyclopropane carbaldehyde derivatives: Compounds with a cyclopropane ring and an aldehyde group may exhibit similar reactivity and chemical properties.
Uniqueness
1-[(4-Methyl-1,2,3-thiadiazol-5-yl)methyl]cyclopropane-1-carbaldehyde is unique due to the combination of the thiadiazole ring and the cyclopropane carbaldehyde moiety. This structural arrangement may confer specific reactivity and biological activity that distinguishes it from other similar compounds .
Properties
Molecular Formula |
C8H10N2OS |
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Molecular Weight |
182.25 g/mol |
IUPAC Name |
1-[(4-methylthiadiazol-5-yl)methyl]cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C8H10N2OS/c1-6-7(12-10-9-6)4-8(5-11)2-3-8/h5H,2-4H2,1H3 |
InChI Key |
JQIJMVQAJFLCHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=N1)CC2(CC2)C=O |
Origin of Product |
United States |
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